1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- is a heterocyclic compound that features a triazine ring substituted with phenyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and thiazolyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and appropriate solvents such as ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine derivatives with reduced functional groups.
Scientific Research Applications
1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Similar structure but with a pyridyl group instead of a thiazolyl group.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Contains a triazine ring with phenyl and hexyl groups.
3,3’-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine]: Features two triazine rings connected by a phenylene bridge.
Uniqueness
1,2,4-Triazine, 5,6-diphenyl-3-(5-thiazolyl)- is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
CAS No. |
602279-39-0 |
---|---|
Molecular Formula |
C18H12N4S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H12N4S/c1-3-7-13(8-4-1)16-17(14-9-5-2-6-10-14)21-22-18(20-16)15-11-19-12-23-15/h1-12H |
InChI Key |
UBFOZEXHXFNAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CN=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.